molecular formula C14H18N2S B2615844 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438219-37-5

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2615844
CAS No.: 438219-37-5
M. Wt: 246.37
InChI Key: JAWTYNQXXKBFTF-UHFFFAOYSA-N
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Description

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid and its initial development was in 1960 while researching for a safer alternative for aspirin .


Synthesis Analysis

The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . In 1992, BHC Company unveiled a new, alternative process of synthesizing ibuprofen that was much more environmentally friendly and a model of “atom economy” .


Molecular Structure Analysis

Theoretical investigations were carried out to evaluate their structural patterns in comparison to experimental data. Theoretical IR and NMR were calculated using DFT-B3LYP/6-311G (d,p) method, and results were found in close approximation with experimental data .


Chemical Reactions Analysis

The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer consists of a [1,3]-hydrogen shifts . This process causes an inversion of configuration at C7 .


Physical and Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

Mechanism of Action

Target of Action

The primary target of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine, also known as Ibuprofen, is the enzyme cyclooxygenase (COX). This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Mode of Action

This compound interacts with its target, the COX enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzyme, it prevents the synthesis of prostaglandins, which are key mediators in the inflammatory response. The downstream effects include a reduction in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed when given orally. The compound binds extensively to plasma albumin, and substantial concentrations are attained in synovial fluid, a proposed site of action for nonsteroidal anti-inflammatory drugs. It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever. These effects are achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of solar energy as a heat source has been explored for the synthesis of this compound, providing a more environmentally friendly pathway .

Safety and Hazards

Ibuprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is known to interact with various enzymes, proteins, and other biomolecules . It is a derivative of propionic acid and is considered the first of the propionics . The formula of this compound is 2-(4-isobutylphenyl) propionic acid . It demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is used for its anti-inflammatory, antipyretic, and analgesic properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins – chemicals responsible for pain, inflammation, and fever in the body . By blocking COX enzymes, it reduces the levels of these prostaglandins, thereby relieving symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes any enzymes or cofactors that it interacts with . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWTYNQXXKBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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